Antimony(III) ethoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

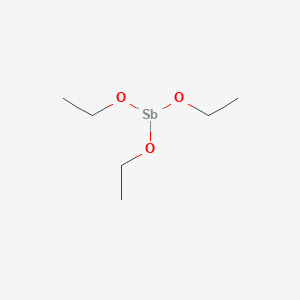

Antimony(III) ethoxide, with the chemical formula Sb(OC2H5)3, is an organometallic compound of antimony. It is a colorless liquid that is sensitive to moisture and air. This compound is used in various applications, including as a precursor for antimony-containing materials and as a catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony(III) ethoxide can be synthesized by reacting antimony trichloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

SbCl3+3C2H5ONa→Sb(OC2H5)3+3NaCl

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of antimony trichloride with ethanol under an inert atmosphere to prevent hydrolysis and oxidation. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form antimony(V) ethoxide.

Hydrolysis: In the presence of water, this compound hydrolyzes to form antimony(III) oxide and ethanol.

Substitution: It can participate in substitution reactions where the ethoxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Hydrolysis: Water or aqueous solutions.

Substitution: Various ligands such as halides or other alkoxides.

Major Products Formed:

Oxidation: Antimony(V) ethoxide.

Hydrolysis: Antimony(III) oxide and ethanol.

Substitution: Compounds with different ligands replacing the ethoxide groups.

Scientific Research Applications

Antimony(III) ethoxide has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of antimony-containing materials and as a catalyst in organic reactions.

Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer.

Industry: Utilized in the production of antimony-doped materials for electronic and optical applications.

Mechanism of Action

The mechanism of action of antimony(III) ethoxide involves its ability to interact with various molecular targets. It can form complexes with biomolecules, influencing their structure and function. In biological systems, it has been shown to interfere with enzymes involved in metabolic pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Antimony(V) ethoxide: Similar in structure but with antimony in the +5 oxidation state.

Germanium(IV) ethoxide: Another organometallic ethoxide with germanium instead of antimony.

Titanium(IV) ethoxide: Used in similar applications but with titanium as the central metal.

Uniqueness: Antimony(III) ethoxide is unique due to its specific reactivity and ability to form stable complexes with various ligands. Its applications in catalysis and material synthesis are distinct from those of its analogs, making it a valuable compound in both research and industrial settings .

Biological Activity

Antimony(III) ethoxide, a compound of antimony in the +3 oxidation state, has garnered interest due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and toxicological implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound can be represented by the formula Sb OEt 3, where "OEt" denotes the ethoxy group. The compound exhibits a unique coordination geometry that influences its reactivity and biological interactions. The ethoxy groups facilitate solubility in organic solvents, which is critical for its biological applications.

Pharmacological Activity

Research indicates that antimony compounds, including this compound, exhibit a range of biological activities:

- Antiparasitic Effects : Antimony compounds have been historically used in the treatment of parasitic infections such as leishmaniasis. Studies have shown that this compound can inhibit the growth of Leishmania species by disrupting their metabolic processes .

- Antitumor Activity : There is emerging evidence suggesting that antimony compounds may possess antitumor properties. For instance, some studies have demonstrated that this compound can induce apoptosis in cancer cells through oxidative stress mechanisms .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative damage in cells. This mechanism is particularly relevant in cancer therapy, where inducing oxidative stress can trigger cell death in malignant cells .

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in cellular metabolism, thereby altering the growth and survival of pathogens or cancer cells .

Toxicological Profile

Despite its potential therapeutic benefits, the toxicity of this compound cannot be overlooked:

- Acute Toxicity : Studies have indicated that exposure to high doses can result in systemic toxicity. For example, acute exposure in animal models has led to significant respiratory distress and organ damage .

- Chronic Effects : Long-term exposure to antimony compounds has been associated with adverse effects such as lung inflammation and potential carcinogenicity . The toxicokinetics of antimony indicate that it accumulates in various tissues, raising concerns about chronic exposure risks.

Case Studies

Several case studies highlight the biological effects of this compound:

- Leishmaniasis Treatment : A clinical trial explored the efficacy of this compound in patients with leishmaniasis. Results indicated a significant reduction in parasite load and improvement in clinical symptoms after treatment .

- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity. Flow cytometry analyses revealed increased apoptosis rates among treated cells compared to controls .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Study Results on this compound

Properties

Molecular Formula |

C6H15O3Sb |

|---|---|

Molecular Weight |

256.94 g/mol |

IUPAC Name |

triethyl stiborite |

InChI |

InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 |

InChI Key |

JGOJQVLHSPGMOC-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Sb](OCC)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.